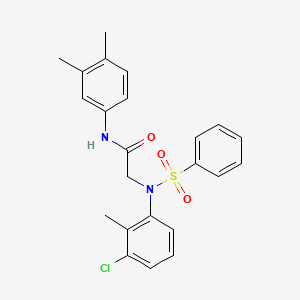![molecular formula C23H28N2O2 B6071161 1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone, commonly known as DOPB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DOPB is a synthetic compound that belongs to the class of piperidinyl ketones. It is a highly potent compound that has been studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of DOPB involves its ability to inhibit the activity of various enzymes. It has been found to bind to the active site of these enzymes and prevent their catalytic activity. This results in the accumulation of various neurotransmitters such as acetylcholine and dopamine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
DOPB has been found to exhibit potent biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as acetylcholine and dopamine, which are involved in various physiological processes such as cognition, mood regulation, and motor function. It has also been found to exhibit antioxidant properties, which can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DOPB in lab experiments include its potent inhibitory effects on various enzymes, its ability to increase the levels of various neurotransmitters, and its antioxidant properties. However, the limitations of using DOPB in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of DOPB. These include the development of novel therapeutic agents for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are also needed to determine the safety and efficacy of DOPB in humans. Additionally, the development of new synthesis methods for DOPB and the study of its structure-activity relationship can lead to the development of more potent and selective inhibitors of various enzymes.
Métodos De Síntesis
The synthesis of DOPB involves the reaction of 3,4-dimethylphenylamine with 1-piperidinyl-1-butanone in the presence of a catalyst. The reaction results in the formation of 1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone. The synthesis method of DOPB is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DOPB has been studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and their inhibition can lead to the development of novel therapeutic agents for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-4-phenylbutane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-17-10-12-20(15-18(17)2)24-21-9-6-14-25(16-21)23(27)22(26)13-11-19-7-4-3-5-8-19/h3-5,7-8,10,12,15,21,24H,6,9,11,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLOHUSHNPQXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-1H-indol-1-yl)acetate](/img/structure/B6071083.png)
![2-({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6071088.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{[5-ethyl-1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071091.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-cyclohexyl-1H-1,2,3-triazole](/img/structure/B6071108.png)
![3-{[(cyclohexylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6071118.png)

![1-(cyclohexylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6071127.png)
![5-(2,3-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6071130.png)

![{1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6071156.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6071158.png)
![4-(4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071162.png)
![4-bromo-1-methyl-N'-[(3-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6071167.png)
![2-[(4-nitrobenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6071175.png)